

In-Depth Technical Guide to CAS Number 80459-15-0: Nitroso-PSAP

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Compound of Interest

Compound Name: Nitroso-PSAP

Cat. No.: B1598662

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Introduction

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 80459-15-0, scientifically known as 2-Nitroso-5-(N-propyl-3-sulfopropylamino)phenol, and commonly referred to as **Nitroso-PSAP**. This document details its chemical and physical properties, its primary application as a high-sensitivity chromogenic reagent for metal ion detection, and detailed experimental protocols for its use.

Nitroso-PSAP is a water-soluble compound that has gained significant traction in analytical chemistry for the quantitative determination of various metal ions, most notably iron(II). Its ability to form stable, intensely colored complexes with metal ions makes it a valuable tool in spectrophotometric analysis, particularly in biological and environmental samples.

Chemical Information and Physical Properties

Nitroso-PSAP is a synthetic organic compound belonging to the family of nitrosophenols. Its chemical structure incorporates a nitrosophenol core functionalized with a sulfopropylamino group, which imparts high water solubility.

Property	Value	Reference(s)
CAS Number	80459-15-0	[1][2][3]
IUPAC Name	2-Nitroso-5-(N-propyl-3-sulfopropylamino)phenol	[1][4]
Synonyms	Nitroso-PSAP, 3-(3-HYDROXY-4-NITROSO-N-PROPYLANILINO)PROPANESULFONIC ACID	[4]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₅ S	[1][2][3]
Molecular Weight	302.35 g/mol	[1][2][3]
Appearance	Yellow to yellowish-brown powder	[1][2][3]
Purity	> 97%	[1][2][3]
Melting Point	165-170 °C (with decomposition)	[4]
Solubility	Soluble in water (0.04% solution is a clear, reddish-orange)	[1][2][3]
pKa	pKa ₁ = 1.73 ± 0.50 (Predicted)	[4]

Mechanism of Action and Applications

The primary utility of **Nitroso-PSAP** lies in its function as a chelating agent that forms colored complexes with metal ions. The underlying mechanism involves the formation of a coordination complex between the metal ion and the **Nitroso-PSAP** molecule. This complex exhibits strong absorbance at a specific wavelength in the visible spectrum, allowing for the quantitative determination of the metal ion concentration based on the Beer-Lambert law.

The most prominent application of **Nitroso-PSAP** is in the spectrophotometric determination of iron(II). It reacts with Fe(II) to form a stable green-blue complex with a maximum absorbance

(λ_{max}) around 750-756 nm.[\[3\]](#)[\[5\]](#) This reaction is highly sensitive, enabling the detection of iron at parts-per-billion (ppb) levels.

Beyond iron, **Nitroso-PSAP** is also utilized for the detection of other transition metals such as cobalt(II), nickel(II), and copper(II), which form complexes with distinct spectral properties.

Quantitative Data

Spectral Properties of Nitroso-PSAP Metal Complexes

The formation of complexes between **Nitroso-PSAP** and various metal ions results in significant changes in the UV-Visible absorption spectrum. The table below summarizes the key spectral data for these complexes.

Metal Ion	Complex Color	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)
Fe(II)	Green-Blue	750 - 756	4.3×10^4 - 4.5×10^4
Co(II)	-	490	4.0×10^4
Ni(II)	-	394	2.6×10^4
Cu(II)	-	429	2.8×10^4

References for all data in the table above:[\[3\]](#)[\[5\]](#)

Stability Constants of Metal Complexes

The stability of the metal-ligand complexes is a critical factor in the reliability of analytical methods. The protonation constants of **Nitroso-PSAP** (denoted as H_2L) and the stability constants ($\log K$) of its complexes with various metal ions have been determined by potentiometric titration in an aqueous solution at 25°C and an ionic strength (μ) of 0.1 M (KNO_3).[\[1\]](#)

Equilibrium	Constant	Value
$H^+ + L^{2-} \rightleftharpoons HL^-$	$\log K_1$	-
$2H^+ + L^{2-} \rightleftharpoons H_2L$	$\log \beta_2$	-
$Mg^{2+} + L^{2-} \rightleftharpoons MgL$	$\log K_1$	3.06
$Ca^{2+} + L^{2-} \rightleftharpoons CaL$	$\log K_1$	2.45
$Co^{2+} + L^{2-} \rightleftharpoons CoL$	$\log K_1$	9.90
$Ni^{2+} + L^{2-} \rightleftharpoons NiL$	$\log K_1$	11.20
$Cu^{2+} + L^{2-} \rightleftharpoons CuL$	$\log K_1$	12.87
$Zn^{2+} + L^{2-} \rightleftharpoons ZnL$	$\log K_1$	9.20
$Al^{3+} + L^{2-} \rightleftharpoons AL^{+}$	$\log K_1$	12.01
$Ga^{3+} + L^{2-} \rightleftharpoons GaL^{+}$	$\log K_1$	13.91
$Fe^{3+} + L^{2-} \rightleftharpoons FeL^{+}$	$\log K_1$	13.12

Reference for all data in the table above:[1]

Experimental Protocols

Spectrophotometric Determination of Iron(II) in Aqueous Samples

This protocol is adapted from established methods for the colorimetric determination of iron.[6]

Reagents:

- **Iron(II) Standard Solution (1000 ppm):** Prepare by dissolving the appropriate amount of a primary standard iron salt (e.g., ammonium iron(II) sulfate hexahydrate) in deionized water containing a small amount of sulfuric acid to prevent oxidation.
- **Nitroso-PSAP Solution (4×10^{-3} M):** Dissolve the required amount of **Nitroso-PSAP** in deionized water.

- Sodium Ascorbate Solution (1% w/v): To reduce any Fe(III) to Fe(II).
- Buffer Solution (pH 8.0): An appropriate buffer system, such as Tris-HCl, should be used to maintain the optimal pH for complex formation.

Procedure:

- To a 25 mL calibrated flask, add 3 mL of the sample solution containing up to 5 ppm of iron.
- Add 2 mL of the 1% sodium ascorbate solution and mix.
- Add 1 mL of the 4×10^{-3} M **Nitroso-PSAP** solution.
- Add 5 mL of the pH 8.0 buffer solution.
- Dilute to the mark with deionized water and shake thoroughly.
- Measure the absorbance of the solution at 753 nm in a 10 mm cuvette against a reagent blank.
- Construct a calibration curve using standard iron(II) solutions of known concentrations and determine the concentration of iron in the sample.



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Caption: Workflow for Spectrophotometric Iron(II) Determination.

Flow Injection Analysis (FIA) for the Determination of Iron

This protocol outlines a general procedure for the determination of iron using **Nitroso-PSAP** in a flow injection analysis system.[7]

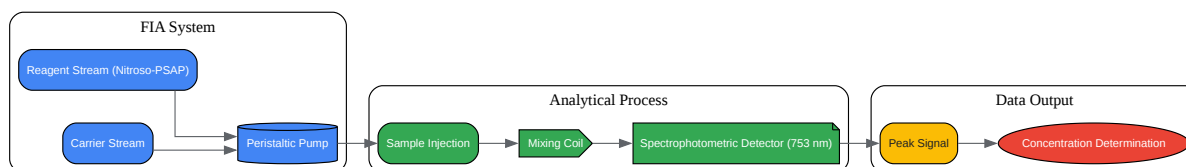
FIA System Setup:

- Carrier Stream: Deionized water or a suitable buffer.
- Reagent Stream: A solution of **Nitroso-PSAP** and a reducing agent (e.g., sodium ascorbate) in a buffer solution (the exact concentrations and pH need to be optimized for the specific system).
- Injection Volume: Typically in the range of 50-200 μL .

- Detector: A spectrophotometer with a flow-through cell set to monitor the absorbance at the λ_{max} of the Fe(II)-**Nitroso-PSAP** complex (approximately 753 nm).

Procedure:

- Set up the FIA manifold with the carrier and reagent streams pumped at a constant flow rate.
- Inject a known volume of the iron standard or sample into the carrier stream.
- The sample zone merges with the reagent stream, initiating the complex formation reaction.
- The colored complex flows through the detector, and the absorbance is recorded as a peak.
- The peak height or area is proportional to the iron concentration in the injected sample.
- A calibration curve is generated by injecting a series of iron standards.



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